2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid
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Overview
Description
It is widely used for its analgesic, anti-inflammatory, and antipyretic properties . This compound is known for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chlorobenzoic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is isolated by acidification and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Etofenamate: 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid 2-(2-hydroxyethoxy)ethyl ester.
Flufenamic acid: 3-[(2-Carboxyphenyl)amino]benzotrifluoride.
Uniqueness
2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent anti-inflammatory and analgesic effects compared to other similar compounds .
Properties
CAS No. |
85010-08-8 |
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Molecular Formula |
C20H14F3NO2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-(N-[3-(trifluoromethyl)phenyl]anilino)benzoic acid |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)14-7-6-10-16(13-14)24(15-8-2-1-3-9-15)18-12-5-4-11-17(18)19(25)26/h1-13H,(H,25,26) |
InChI Key |
IEPOWEALVQJTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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